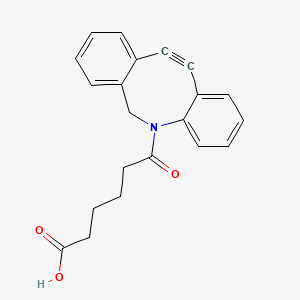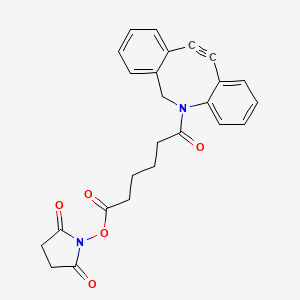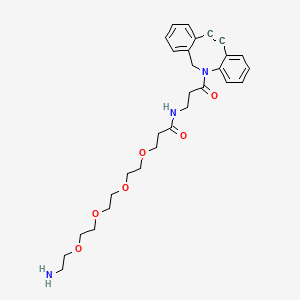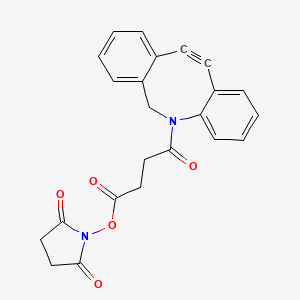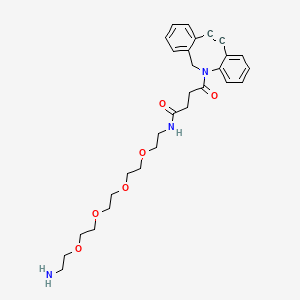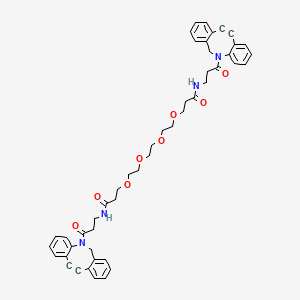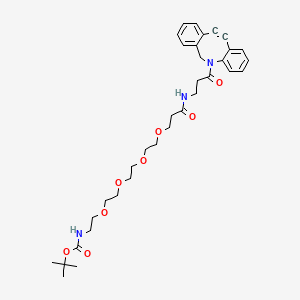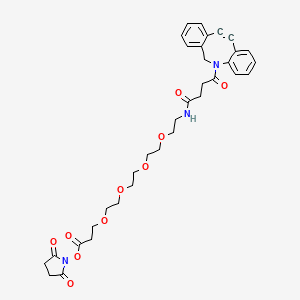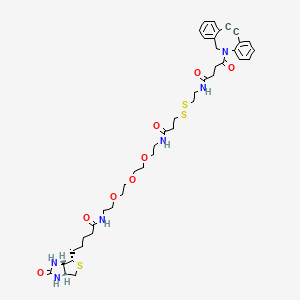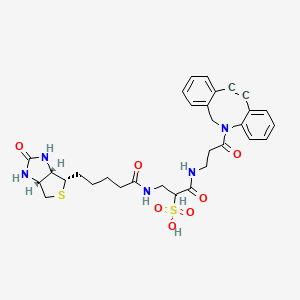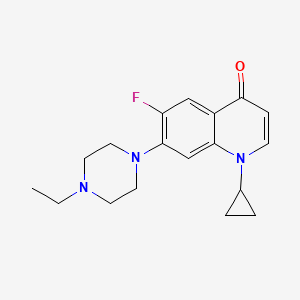
Decarboxy Enrofloxacin
Vue d'ensemble
Description
Decarboxy Enrofloxacin is a derivative of Enrofloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. Enrofloxacin is widely used in veterinary medicine due to its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound, specifically, is an impurity or a metabolite of Enrofloxacin, characterized by the removal of the carboxyl group from the parent compound .
Applications De Recherche Scientifique
Decarboxy Enrofloxacin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and detection of fluoroquinolone residues in various matrices.
Biology: Studied for its effects on bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.
Medicine: Investigated for its potential use in developing new antibacterial agents with improved efficacy and reduced resistance.
Industry: Utilized in the development of veterinary pharmaceuticals and as a quality control marker in the production of Enrofloxacin .
Mécanisme D'action
Target of Action
Decarboxy Enrofloxacin, a derivative of Enrofloxacin, is likely to share similar targets with its parent compound. Enrofloxacin is known to target bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for controlling the supercoiling of bacterial DNA during replication . By inhibiting these enzymes, Enrofloxacin prevents bacterial DNA replication, thereby inhibiting bacterial growth .
Mode of Action
Enrofloxacin binds to the DNA-topoisomerase complex at the cleavage–ligation site . This binding leads to conformational changes in the enzyme, resulting in the inhibition of DNA replication due to cleavage and the inefficient ligation of DNA . As a result, the bacterial cell cannot replicate its DNA, which inhibits cell division and leads to cell death .
Biochemical Pathways
It’s known that enrofloxacin and its derivatives interfere with the dna replication process in bacteria . This interference disrupts the normal cellular functions of the bacteria, leading to cell death
Pharmacokinetics
Studies on enrofloxacin have shown that it is rapidly absorbed and extensively distributed in animal tissues through systemic circulation . The elimination half-lives from various tissues were found to be between 104 and 310 hours
Result of Action
The primary result of Enrofloxacin’s action is the inhibition of bacterial growth. By binding to and inhibiting the function of DNA gyrase and topoisomerase IV, Enrofloxacin prevents bacterial DNA replication . This leads to cell death and the eventual reduction of the bacterial population
Action Environment
The action of Enrofloxacin can be influenced by various environmental factors. For instance, the presence of certain inorganic anions can affect the degradation of Enrofloxacin . Additionally, Enrofloxacin is stable in various natural environments with a half-life as long as 3–9 years . This stability can have implications for its action, efficacy, and potential environmental impact. The influence of environmental factors on the action of this compound requires further investigation.
Safety and Hazards
Decarboxy Enrofloxacin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Future research on enrofloxacin should include a search for new strategies that will reduce the toxicity of this antibiotic, as well as allow its safer and more efficient degradation . Molecular mechanisms of enrofloxacin-mediated toxic effects on animal and human cells should be determined to make such a search effective .
Analyse Biochimique
Biochemical Properties
Decarboxy Enrofloxacin plays a significant role in biochemical reactions due to its ability to inhibit bacterial DNA synthesis. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription . The compound binds to these enzymes, preventing them from performing their functions, leading to bacterial cell death. Additionally, this compound interacts with various proteins and biomolecules involved in bacterial cell wall synthesis and repair, further enhancing its antibacterial efficacy .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In eukaryotic cells, this compound has been shown to induce cytotoxic and genotoxic effects, particularly in somatic cells such as peripheral lymphocytes and cumulus cells . The compound influences cell signaling pathways, gene expression, and cellular metabolism, often resulting in altered cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death . Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products may influence its long-term effects on cellular function . Studies have shown that this compound can maintain its antibacterial activity for extended periods, but prolonged exposure may lead to the development of bacterial resistance . Additionally, the compound’s stability and degradation rates can vary depending on environmental factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including gastrointestinal disturbances, liver and kidney damage, and alterations in the gut microbiota . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at excessively high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and transformation by microorganisms . The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . Additionally, this compound affects metabolic flux and metabolite levels, particularly in pathways related to DNA synthesis and repair . The compound’s metabolites, such as ciprofloxacin, also contribute to its overall antibacterial activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells . The compound’s activity is influenced by its ability to penetrate cellular compartments and interact with target enzymes . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its antibacterial efficacy . Additionally, the compound’s localization within eukaryotic cells can affect its cytotoxic and genotoxic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Decarboxy Enrofloxacin typically involves the decarboxylation of Enrofloxacin. This process can be achieved through various chemical reactions, often involving the use of strong acids or bases under controlled temperatures. For instance, the decarboxylation can be facilitated by heating Enrofloxacin in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, Enrofloxacin. when required, it can be produced using large-scale chemical reactors where Enrofloxacin is subjected to decarboxylation under controlled conditions. The process involves precise temperature control and the use of catalysts to ensure efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions: Decarboxy Enrofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Comparaison Avec Des Composés Similaires
Enrofloxacin: The parent compound, widely used in veterinary medicine.
Ciprofloxacin: An active metabolite of Enrofloxacin, also used in human medicine.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Comparison: Decarboxy Enrofloxacin is unique due to the absence of the carboxyl group, which can influence its pharmacokinetic properties and metabolic stability. Compared to Enrofloxacin and Ciprofloxacin, this compound may exhibit different absorption, distribution, metabolism, and excretion profiles, making it a valuable compound for specific research applications .
Propriétés
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZWALDGPXSPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157205 | |
| Record name | Decarboxy enrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131775-99-0 | |
| Record name | Decarboxy enrofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarboxy enrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECARBOXY ENROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



